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Compound of Interest

Compound Name: 2-Dibenzofuranamine

Cat. No.: B130765

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known experimental properties and
computationally predicted characteristics of 2-Dibenzofuranamine. The data is compiled from
various chemical databases and literature sources to offer a comprehensive resource for
researchers. While experimental data for some properties of this specific molecule is limited in
publicly available literature, this guide also presents standardized protocols for key
experimental determinations and discusses the general biological potential of the broader
benzofuran chemical class.

Physicochemical and Molecular Properties: A Side-
by-Side Comparison

Quantitative data for 2-Dibenzofuranamine is presented below, separating experimentally
determined values from computationally predicted molecular descriptors.

Table 1: Experimental Physicochemical Properties of 2-
Dibenzofuranamine
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Property

Experimental Value

Source

Physical Form

Solid, crystalline, whitish or off-

[1](2]

white
Melting Point 97.00 °C [1]
Boiling Point 252.00 °C [1]
Density 1.2596 g/cm3 [1]
Purity 98% [2]
Moderately soluble in polar
organic solvents (e.qg.,
Solubility methanol, ethanol); limited

solubility in non-polar solvents.

[1]

Table 2: Computationally Predicted Molecular

. for 2-Dil [ .

Property Predicted Value Source
Molecular Formula C12HoNO [3]
Molecular Weight 183.21 g/mol [3]
XLogP3 3.4 [31[4]
Hydrogen Bond Donor Count 1 [3]

IUPAC Name dibenzofuran-2-amine [3]
C1=CC=C2C(=C1)C3=C(02)C

SMILES [3]
=CC(=C3)N
InChl=1S/C12H9NO/c13-8-5-

InChl 6-12-10(7-8)9-3-1-2-4-11(9)14-  [3]
12/h1-7H,13H2
FFYZMBQLAYDJIG-

InChlKey [3]
UHFFFAOYSA-N
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Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.
These are generalized protocols applicable to solid organic compounds like 2-
Dibenzofuranamine.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

e Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary
tube, which is sealed at one end, to a height of 2-3 mm.[5] The sample should be well-
packed by tapping the tube or dropping it through a long glass tube.[5][6]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or
Fisher-Johns).[6] The apparatus is heated at a controlled rate.

e Measurement: A preliminary rapid heating can be done to find an approximate melting range.
For an accurate measurement, the sample is heated slowly (1-2 °C per minute) near the
expected melting point.

o Data Recording: The temperature at which the first liquid appears (onset of melting) and the
temperature at which the last solid crystal disappears (completion of melting) are recorded
as the melting point range.

Infrared (IR) Spectroscopy of a Solid Sample (Thin Film
Method)

IR spectroscopy is used to identify the functional groups present in a molecule.

o Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a few drops of
a volatile solvent (e.g., methylene chloride or acetone).[7]

o Film Formation: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or
KBr).[7] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the
plate.[7]
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o Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

e Analysis: The IR spectrum is recorded. If the signal is too weak, more solution can be added
to the plate and the solvent evaporated. If the signal is too strong, the plate should be
cleaned and a more dilute solution used.[7] The resulting spectrum shows absorption bands
corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of an
Aromatic Amine

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms in a molecule.

Sample Preparation: A 0.1-0.2 M solution of the aromatic amine is prepared in a deuterated
solvent (e.g., CDCIs).[8] The sample is transferred to a 5 mm NMR tube.

e Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and
the magnetic field is shimmed to achieve homogeneity.

» Data Acquisition: *H and *3C NMR spectra are acquired. For 3C NMR of aromatic amines, a
large number of scans may be necessary to obtain a good signal-to-noise ratio for all carbon
signals.[8]

» Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the
spectra are analyzed to elucidate the molecular structure. Two-dimensional NMR
experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

[8]

Structure-Property Relationships and Biological
Potential

While specific biological data for 2-Dibenzofuranamine is not extensively documented, the
benzofuran scaffold is present in numerous biologically active natural and synthetic
compounds.[9][10] Derivatives of benzofuran have been reported to exhibit a wide range of
pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
[11][12] The amine functional group on the dibenzofuran core of 2-Dibenzofuranamine can be
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expected to influence its polarity, hydrogen bonding capability, and basicity, which in turn can

affect its solubility and potential biological interactions.

Logical Relationship of 2-Dibenzofuranamine Properties

Molecular Structure

2-Dibenzofuranamine

Experimental
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- Boiling Point: 252 °C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Experimental and
Computationally Predicted Properties of 2-Dibenzofuranamine]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b130765#comparison-of-
experimental-and-computationally-predicted-properties-of-2-dibenzofuranamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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